An In-Depth Technical Guide to the 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA Metabolic Pathway
An In-Depth Technical Guide to the 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway involving 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA, a key intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). This pathway is of critical importance for the biosynthesis of docosahexaenoic acid (DHA), an essential omega-3 fatty acid vital for neural and retinal function. This document will delve into the core biochemistry of the pathway, its enzymatic machinery, regulatory mechanisms, and its physiological and pathological significance. Furthermore, detailed experimental protocols are provided to facilitate further research and drug development efforts targeting this crucial metabolic route.
Introduction: The Significance of Peroxisomal β-Oxidation of Very-Long-Chain Polyunsaturated Fatty Acids
While mitochondria are the primary sites of β-oxidation for most fatty acids, they are incapable of metabolizing very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons[1]. The metabolism of these lipids, including the vital polyunsaturated fatty acids, is the exclusive domain of peroxisomes[1][2][3][4]. The pathway involving 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA is a critical segment of the peroxisomal β-oxidation spiral that facilitates the conversion of tetracosahexaenoic acid (C24:6n-3) to the essential fatty acid, docosahexaenoic acid (DHA; C22:6n-3)[2][3][4]. Deficiencies in this pathway can lead to severe neurological disorders due to impaired DHA synthesis, highlighting its importance in human health[5][6][7].
This guide will provide a detailed examination of this pathway, offering insights into its molecular workings and providing the necessary tools for its further investigation.
The Core Metabolic Pathway: From C24:6n-3 to DHA
The conversion of tetracosahexaenoic acid (C24:6n-3) to DHA (C22:6n-3) involves a single cycle of peroxisomal β-oxidation. 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA is a key intermediate in this process.
Enzymatic Machinery
The metabolism of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA and its precursor is carried out by a trio of core enzymes located within the peroxisome.
Table 1: Key Enzymes in the Peroxisomal β-Oxidation of C24:6n-3
| Enzyme | Gene | Function |
| Straight-chain Acyl-CoA Oxidase 1 (ACOX1) | ACOX1 | Catalyzes the first and rate-limiting step, the dehydrogenation of the acyl-CoA. |
| D-Bifunctional Protein (DBP) | HSD17B4 | Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. |
| Peroxisomal 3-ketoacyl-CoA thiolase | ACAA1 | Catalyzes the final thiolytic cleavage. |
The Metabolic Steps
The pathway can be visualized as a sequence of four reactions:
Caption: Peroxisomal β-oxidation of C24:6n-3 to DHA-CoA.
-
Dehydrogenation: The process is initiated by Straight-chain Acyl-CoA Oxidase 1 (ACOX1) , which introduces a double bond between the α and β carbons of tetracosahexaenoyl-CoA, yielding trans-2-Docosa-4,7,10,13,16,19-heptaenoyl-CoA. This is the rate-limiting step of the pathway[8].
-
Hydration: The enoyl-CoA hydratase domain of the D-Bifunctional Protein (DBP) adds a water molecule across the newly formed double bond, resulting in the formation of 3-Hydroxy-docosa-10,13,16,19-tetraenoyl-CoA.
-
Dehydrogenation: The 3-hydroxyacyl-CoA dehydrogenase domain of DBP then oxidizes the hydroxyl group to a keto group, producing the central intermediate, 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA .
-
Thiolytic Cleavage: Finally, peroxisomal 3-ketoacyl-CoA thiolase cleaves 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA, releasing a molecule of acetyl-CoA and the final product, docosahexaenoyl-CoA (DHA-CoA) .
Regulation of the Pathway
The flux through the 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA metabolic pathway is tightly regulated at multiple levels to meet the cellular demands for DHA while preventing the accumulation of potentially toxic intermediates.
Transcriptional Regulation
The primary mode of regulation is at the transcriptional level, orchestrated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) [9][10][11]. PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and fibrate drugs, forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes[9][11]. The genes encoding all three core enzymes of this pathway (ACOX1, HSD17B4, and ACAA1) are known to be regulated by PPARα[9][11].
Docosahexaenoic acid (DHA) itself can act as a feedback inhibitor by suppressing the activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a transcription factor that can influence fatty acid metabolism[3][6][12][13].
Hormonal Control
Hormones play a significant role in modulating overall lipid metabolism, which indirectly impacts this pathway.
-
Insulin: Generally promotes lipid storage and can downregulate the expression of human peroxisomal thiolase[5][14][15].
-
Glucagon and Catecholamines: During fasting, these hormones stimulate lipolysis, increasing the availability of fatty acid substrates for β-oxidation[15].
-
Thyroid Hormones: These hormones are known to stimulate fatty acid oxidation in both mitochondria and peroxisomes[15][16].
Physiological and Pathological Significance
Physiological Roles
The primary physiological role of this pathway is the biosynthesis of DHA, a critical component of cell membranes, particularly in the brain and retina. DHA is essential for:
-
Neuronal development and function
-
Visual acuity
-
Anti-inflammatory processes
Pathological Implications
Defects in the enzymes of this pathway can lead to a group of genetic disorders known as peroxisomal β-oxidation disorders[5][6][7]. These can result in a severe deficiency of DHA and an accumulation of VLCFAs, leading to:
-
Zellweger Spectrum Disorders: Characterized by severe neurological abnormalities, craniofacial dysmorphism, and liver dysfunction[7].
-
D-Bifunctional Protein Deficiency: A severe disorder with neurological symptoms and often early mortality[17][18][19][20].
-
Acyl-CoA Oxidase Deficiency: Leads to a milder phenotype but still with significant neurological impairment.
Experimental Protocols
The following section provides detailed methodologies for the investigation of the 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA metabolic pathway.
Analysis of Very-Long-Chain Fatty Acids
Accurate quantification of VLCFAs is crucial for diagnosing peroxisomal disorders and for studying the efficacy of potential therapeutic interventions.
Protocol 1: VLCFA Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a standard method for the clinical diagnosis of VLCFA accumulation.
Materials:
-
Plasma or fibroblast cell pellets
-
Internal standards (e.g., deuterated C22:0, C24:0, C26:0)
-
Organic solvents (e.g., hexane, chloroform, methanol)
-
Derivatizing agents (e.g., BF3-methanol or acetyl chloride)
-
GC-MS system
Procedure:
-
Sample Preparation: To 100 µL of plasma or a cell pellet, add internal standards.
-
Hydrolysis: Perform acid or base hydrolysis to release fatty acids from complex lipids.
-
Extraction: Extract the fatty acids using an organic solvent mixture like hexane:isopropanol.
-
Derivatization: Convert the fatty acids to their more volatile methyl esters using a derivatizing agent.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The fatty acid methyl esters are separated based on their boiling points and detected by the mass spectrometer.
-
Quantification: Calculate the concentrations of individual VLCFAs by comparing their peak areas to those of the internal standards.
Enzyme Assays
Direct measurement of enzyme activity is essential for characterizing enzyme kinetics and for screening potential modulators.
Protocol 2: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity
This assay measures the thiolytic cleavage of a model 3-ketoacyl-CoA substrate.
Materials:
-
Purified enzyme or cell lysate
-
Acetoacetyl-CoA (substrate)
-
Coenzyme A (CoA)
-
Tris-HCl buffer, pH 8.1
-
Magnesium chloride
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and CoA.
-
Initiate Reaction: Add acetoacetyl-CoA to the reaction mixture and equilibrate to the desired temperature (e.g., 37°C).
-
Start Measurement: Add the enzyme sample to initiate the reaction.
-
Monitor Absorbance: Monitor the decrease in absorbance at 303 nm, which corresponds to the disappearance of the enolate form of acetoacetyl-CoA.
-
Calculate Activity: Determine the rate of absorbance change and use the molar extinction coefficient of acetoacetyl-CoA to calculate the enzyme activity.
Protocol 3: Cell-Based Assay for Peroxisomal β-Oxidation
This assay provides a measure of the overall flux through the peroxisomal β-oxidation pathway in intact cells.
Materials:
-
Cultured fibroblasts
-
[1-¹⁴C]-labeled very-long-chain fatty acid (e.g., [1-¹⁴C]lignoceric acid, C24:0)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Grow fibroblasts to confluence in appropriate culture dishes.
-
Substrate Incubation: Incubate the cells with the radiolabeled VLCFA for a defined period (e.g., 2-4 hours).
-
Stop Reaction: Terminate the reaction by adding perchloric acid.
-
Separate Products: Separate the water-soluble radiolabeled products (acetyl-CoA and chain-shortened acyl-CoAs) from the unreacted substrate by centrifugation.
-
Measure Radioactivity: Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Normalize Data: Normalize the radioactivity to the protein content of the cell lysate to determine the rate of β-oxidation.
Caption: A generalized workflow for investigating the 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA pathway.
Conclusion and Future Directions
The metabolic pathway of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA represents a critical juncture in the biosynthesis of DHA, a fatty acid of immense physiological importance. A thorough understanding of its biochemistry, regulation, and pathology is essential for the development of novel therapeutic strategies for peroxisomal disorders and other conditions associated with aberrant lipid metabolism. Future research should focus on elucidating the precise kinetic properties of the involved enzymes with their native polyunsaturated substrates, uncovering more nuanced regulatory mechanisms, and developing high-throughput screening assays to identify compounds that can modulate this pathway for therapeutic benefit.
References
-
Ferdinandusse, S., Denis, S., Mooijer, P. A., et al. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Journal of Lipid Research, 42(12), 1987-1995. [Link]
-
Wanders, R. J., & Waterham, H. R. (2006). Biochemistry of mammalian peroxisomes revisited. Annual Review of Biochemistry, 75, 295-332. [Link]
-
Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal β-oxidation and peroxisome proliferator-activated receptor α: an adaptive metabolic system. Annual Review of Nutrition, 21(1), 193-230. [Link]
-
Jump, D. B. (2008). Docosahexaenoic acid (DHA) and hepatic gene transcription. Prostaglandins, Leukotrienes and Essential Fatty Acids, 78(3-4), 169-175. [Link]
-
Poirier, Y., Antonenkov, V. D., Glumoff, T., & Hiltunen, J. K. (2006). Peroxisomal β-oxidation—A metabolic pathway with multiple functions. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1761(11), 1270-1282. [Link]
-
Wanders, R. J. (2014). Metabolic and molecular basis of peroxisomal disorders: a review. American Journal of Medical Genetics Part A, 164(9), 2405-2422. [Link]
-
Majou, D., & Le Bizec, B. (2021). Synthesis of DHA (omega-3 fatty acid): FADS2 gene polymorphisms and regulation by PPARα. OCL-Oilseeds and fats, Crops and Lipids, 28, 33. [Link]
-
Lefebvre, P., Chin, D. J., & Tontonoz, P. (2006). Peroxisome proliferator-activated receptors (PPARs): transcriptional regulators of lipid metabolism and beyond. Journal of Lipid Research, 47(1), 1-14. [Link]
-
Vreken, P., van Lint, A. E., Bootsma, A. H., et al. (1998). Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 283-290. [Link]
-
Wanders, R. J., Denis, S., Ruiter, J. P., et al. (1995). Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts. Journal of Inherited Metabolic Disease, 18(Suppl 1), 113-124. [Link]
-
Steinberg, S. J., Dodt, G., Raymond, G. V., et al. (2006). Peroxisome biogenesis disorders. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1763(12), 1733-1748. [Link]
-
Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease, 33(5), 469-477. [Link]
-
Mannaerts, G. P., & Van Veldhoven, P. P. (1993). Metabolic pathways in peroxisomes. Biochimie, 75(3-4), 147-158. [Link]
-
Sprecher, H. (2000). Metabolism of highly unsaturated n-3 and n-6 fatty acids. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1486(2-3), 219-231. [Link]
-
Ferdinandusse, S., Meissner, T., & Wanders, R. J. (2017). Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics. Journal of Inherited Metabolic Disease, 40(6), 847-855. [Link]
-
Mandard, S., Müller, M., & Kersten, S. (2004). Peroxisome proliferator-activated receptor α in health and disease. Cellular and Molecular Life Sciences CMLS, 61(4), 393-409. [Link]
-
Stork, B. A., Dean, A., & York, B. (2022). Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay. Journal of Biological Methods, 9(2), e160. [Link]
-
López-Otín, C., Blasco, M. A., Partridge, L., Serrano, M., & Kroemer, G. (2013). The hallmarks of aging. Cell, 153(6), 1194-1217. [Link]
-
Singh, I. (1997). Biochemistry of peroxisomes in health and disease. Molecular and Cell Biology of Lipids, 36(1), 1-19. [Link]
-
van de Beek, D. M., Ferdinandusse, S., Jansen, G. A., et al. (2017). Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26: 0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid. Metabolites, 7(4), 53. [Link]
-
Antonenkov, V. D., & Hiltunen, J. K. (2012). Transfer of metabolites across the peroxisomal membrane. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1821(5), 775-786. [Link]
-
Waterham, H. R., & Ebberink, M. S. (2012). Genetics and molecular basis of human peroxisome biogenesis disorders. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1822(9), 1430-1441. [Link]
-
Ferdinandusse, S., Ebberink, M. S., Meissner, T., et al. (2016). D-bifunctional protein deficiency: a new case and a review of the literature. Journal of Inherited Metabolic Disease, 39(2), 253-261. [Link]
-
Kersten, S. (2014). Integrated physiology and systems biology of PPARα. Molecular Metabolism, 3(4), 354-371. [Link]
-
Houten, S. M., Violante, S., Ventura, F. V., & Wanders, R. J. (2016). The biochemistry and physiology of mitochondrial fatty acid β-oxidation and its genetic disorders. Annual Review of Physiology, 78, 23-44. [Link]
-
Reddy, J. K. (2001). III. Peroxisomal β-oxidation, PPARα, and steatohepatitis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 281(6), G1333-G1339. [Link]
-
Mannaerts, G. P., Debeer, L. J., Thomas, J., & De Schepper, P. J. (1979). Mitochondrial and peroxisomal fatty acid oxidation in liver homogenates and isolated hepatocytes from control and clofibrate-treated rats. Journal of Biological Chemistry, 254(11), 4585-4595. [Link]
-
Van Veldhoven, P. P. (2010). Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism. Journal of Lipid Research, 51(10), 2863-2895. [Link]
-
Vallee, L., & Beaudoin, A. R. (1987). A spectrophotometric assay for the condensing enzyme activity of the microsomal fatty acid chain elongation system. Analytical Biochemistry, 162(1), 228-235. [Link]
-
Ghisla, S., & Massey, V. (1989). Mechanisms of flavoprotein-catalyzed reactions. European Journal of Biochemistry, 181(1), 1-17. [Link]
-
Ferdinandusse, S., Denis, S., van Roermund, C. W., et al. (2003). Mutational spectrum of d-bifunctional protein deficiency and structure-based genotype-phenotype analysis. The American Journal of Human Genetics, 72(4), 931-943. [Link]
-
Itoh, M., Suzuki, Y., & Hashimoto, T. (2000). D-bifunctional protein of peroxisomal beta-oxidation is a potent human autoantigen. Journal of Human Genetics, 45(2), 79-84. [Link]
-
van Grunsven, E. G., van Berkel, E., Mooijer, P. A., et al. (1999). Peroxisomal D-bifunctional protein deficiency: a new, severe disorder of peroxisome metabolism. Annals of Neurology, 45(2), 241-245. [Link]
-
Jing, L., & Wu, Q. (2022). Important Hormones Regulating Lipid Metabolism. International Journal of Molecular Sciences, 23(20), 12613. [Link]
-
Buček, A., Vogel, H., Matoušková, P., et al. (2013). The role of desaturases in the biosynthesis of marking pheromones in bumblebee males. Insect Biochemistry and Molecular Biology, 43(8), 724-731. [Link]
-
Osumi, T., & Hashimoto, T. (1978). Acyl-CoA oxidase of rat liver: a new enzyme for fatty acid oxidation. Biochemical and Biophysical Research Communications, 83(2), 479-485. [Link]
-
Violante, S., Achetib, N., Van Roermund, C. W., et al. (2011). A role for the peroxisomal 3-ketoacyl-CoA thiolase B enzyme in the control of PPARα-mediated upregulation of SREBP-2 target genes in the liver. Biochimie, 93(12), 2246-2254. [Link]
-
Nakamura, M. T., Yudell, B. E., & Loor, J. J. (2014). Regulation of energy metabolism by long-chain fatty acids. Progress in Lipid Research, 53, 124-144. [Link]
-
Van Veldhoven, P. P., & Mannaerts, G. P. (1987). Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase. Biochemical Journal, 245(3), 685-692. [Link]
-
Ferdinandusse, S., Meissner, T., & Wanders, R. J. (2018). D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature. Genes, 9(12), 594. [Link]
-
Poosch, M. S., & Yamazaki, R. K. (1986). Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 884(3), 585-593. [Link]
Sources
- 1. Reconstitution of human peroxisomal β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docosahexaenoic acid (DHA) and hepatic gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human Peroxisomal 3-Ketoacyl-CoA Thiolase: Tissue Expression and Metabolic Regulation : Human Peroxisomal Thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docosahexaenoic Acid (DHA) and Hepatic Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. journals.physiology.org [journals.physiology.org]
- 12. ocl-journal.org [ocl-journal.org]
- 13. Synthesis of DHA (omega-3 fatty acid): FADS2 gene polymorphisms and regulation by PPARα | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 14. Hormonal regulation of long chain fatty uptake by adipocytes and studies of FATP gene family [dspace.mit.edu]
- 15. Important Hormones Regulating Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatty acid metabolism and thyroid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Mutational Spectrum of d-Bifunctional Protein Deficiency and Structure-Based Genotype-Phenotype Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
